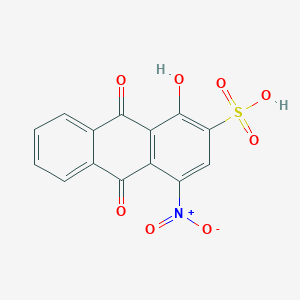
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound derived from anthraquinone. This compound is notable for its unique structural features, which include hydroxyl, nitro, and sulfonic acid groups attached to an anthracene core. These functional groups confer distinct chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the nitration of 1-hydroxyanthraquinone followed by sulfonation. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration and sulfonation . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, often with amines or alcohols.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
Scientific Research Applications
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its ability to bind to biological tissues.
Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar compounds to 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid include:
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
Alizarin Red S: A dye used in biological staining with a similar anthraquinone core but different functional groups
The uniqueness of this compound lies in its combination of hydroxyl, nitro, and sulfonic acid groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
113719-50-9 |
|---|---|
Molecular Formula |
C14H7NO8S |
Molecular Weight |
349.27 g/mol |
IUPAC Name |
1-hydroxy-4-nitro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7NO8S/c16-12-6-3-1-2-4-7(6)13(17)11-10(12)8(15(19)20)5-9(14(11)18)24(21,22)23/h1-5,18H,(H,21,22,23) |
InChI Key |
WGDDOHKIRZIYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


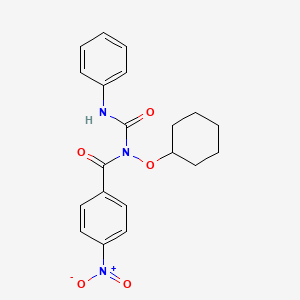
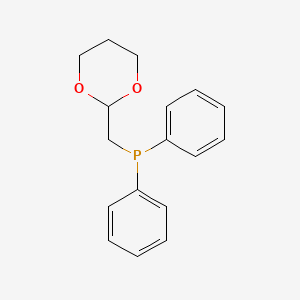
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
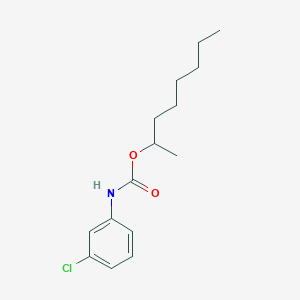
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
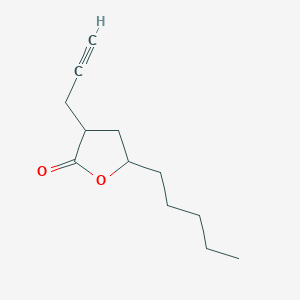
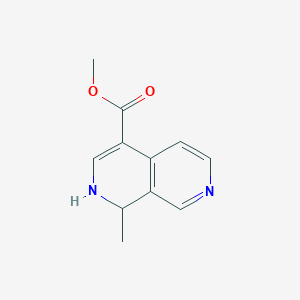
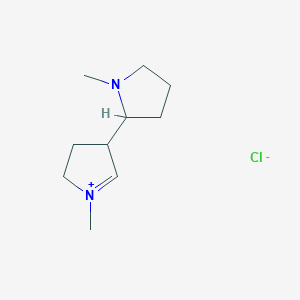
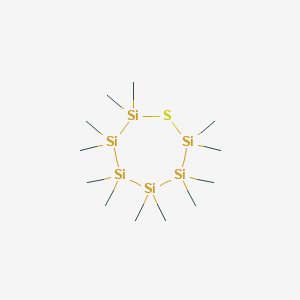
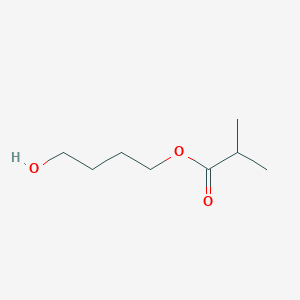
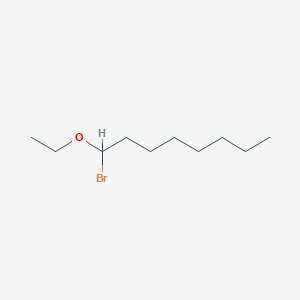

![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)

